molecular formula C21H43NO B188870 Octadecanamide, N-(1-methylethyl)- CAS No. 106438-51-1

Octadecanamide, N-(1-methylethyl)-

Cat. No.: B188870
CAS No.: 106438-51-1
M. Wt: 325.6 g/mol
InChI Key: KKKHFKPIVTXUML-UHFFFAOYSA-N
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Description

Octadecanamide, N-(1-methylethyl)-, is a branched alkylamide derivative of stearic acid (octadecanoic acid). The compound features an 18-carbon acyl chain (octadecanamide) substituted with an isopropyl group (N-(1-methylethyl)) at the amide nitrogen. This structural modification distinguishes it from linear alkylamides and influences its physicochemical properties, such as solubility, melting point, and biological activity.

Properties

CAS No.

106438-51-1

Molecular Formula

C21H43NO

Molecular Weight

325.6 g/mol

IUPAC Name

N-propan-2-yloctadecanamide

InChI

InChI=1S/C21H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20(2)3/h20H,4-19H2,1-3H3,(H,22,23)

InChI Key

KKKHFKPIVTXUML-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C)C

Synonyms

OctadecanaMide, N-(1-Methylethyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogs of octadecanamide, highlighting substituent variations and their implications:

Compound Name Substituent Key Properties/Applications References
Octadecanamide, N-(1-methylethyl)- N-isopropyl Limited direct data; inferred applications in surfactants or bioactive agents based on analogs
N,N-Dimethyloctadecanamide N,N-dimethyl Surfactant intermediate; used in lubricants and polymer stabilization
N-Octadecylformamide N-formyl Potential antimicrobial agent; studied for safety profiles
N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide N-polyhydroxyalkyl Enhanced hydrophilicity; potential biomedical applications (e.g., drug delivery)
N,N'-[Methylenebis(2,6-dimethyl-4,1-phenylene)]bis-octadecanamide Bis-amide with aromatic linker High thermal stability; possible use in advanced materials or coatings
N,N'-Ethylene distearylamide Ethylene-linked diamide Common lubricant additive (e.g., Acrawax C); improves polymer processing

Physicochemical and Functional Differences

  • Solubility: The isopropyl substituent in N-(1-methylethyl)-octadecanamide likely reduces polarity compared to hydroxylated derivatives (e.g., ), enhancing compatibility with nonpolar matrices .
  • In contrast, N-octadecylformamide shows lower cytotoxicity, emphasizing the role of substituents in toxicity modulation .
  • Thermal Stability: Bis-amide derivatives with aromatic linkers () demonstrate superior thermal resistance compared to monomeric amides, highlighting the impact of molecular architecture .

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